molecular formula C17H14BrNO2S2 B2517796 3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034589-75-6

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2517796
CAS No.: 2034589-75-6
M. Wt: 408.33
InChI Key: WIEKMNCOQQBFOI-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry research. This compound is structurally characterized by a benzamide core substituted with a bromo group and a hydroxy-di(thiophen-2-yl)ethyl moiety, a design that incorporates privileged scaffolds known to confer bioactive properties. The primary research applications for this compound are anticipated in the fields of antimicrobial and anti-inflammatory investigation. This is based on studies of closely related chemical families, particularly N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives , which have demonstrated potent activity against Gram-positive bacteria, including challenging strains like Staphylococcus aureus . Furthermore, such salicylanilide derivatives have shown exceptional in vitro anti-inflammatory activity through the inhibition of protease enzymes like trypsin , with IC50 values significantly lower than those of conventional anti-inflammatory agents such as acetylsalicylic acid . The presence of the thiophene rings is also a key feature, as thiophene-containing molecules are widely researched in agrochemical science for their fungicidal activities against various plant pathogens . Researchers can utilize this compound as a chemical probe to explore these mechanisms of action or as a lead structure for the further development of novel therapeutic and agrochemical agents.

Properties

IUPAC Name

3-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEKMNCOQQBFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The bromination of the benzamide group can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted benzamides .

Scientific Research Applications

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula MW Substituents H-bond Donors H-bond Acceptors Rotatable Bonds Key Features
Target Compound C₁₇H₁₄BrNO₂S₂ 408.3 3-bromo, di(thiophen-2-yl)hydroxyethyl 1 3 5 High π-π stacking potential from thiophenes; moderate flexibility.
RIZ 021 C₁₄H₁₀BrN₃OS 348.21 3-bromo, thiazolyl-pyridine 1 4 4 Thiazole-pyridine group enhances aromatic interactions; lower molecular weight.
ZINC33268577 C₂₃H₂₀BrN₃O₃ 466.33 3-bromo, pyrimidinyl-methoxy 1 5 5 Pyrimidine ring increases H-bond acceptors; potential kinase inhibition.
2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide C₁₈H₁₆BrNOS 374.30 2-bromo, benzothiophene-ethyl 1 2 4 Bulky benzothiophene reduces solubility; bromine at 2-position alters reactivity.
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Methoxy groups at 3,4-positions 1 3 5 Electron-donating methoxy groups enhance solubility but reduce binding affinity.

Key Differences and Implications

Substituent Effects: The target compound’s di(thiophen-2-yl)hydroxyethyl group distinguishes it from analogues like RIZ 021 (thiazole-pyridine) and ZINC33268577 (pyrimidine-methoxy). Bromine Position: The 3-bromo substitution in the target compound contrasts with the 2-bromo position in , which may alter steric hindrance and electronic distribution, affecting receptor interactions.

Hydrogen-Bonding and Solubility: The hydroxyethyl group in the target compound provides one H-bond donor, similar to Rip-B , but fewer H-bond acceptors (3) compared to ZINC33268577 (5). This may limit solubility in polar solvents but enhance membrane permeability .

Rotational Flexibility :

  • With 5 rotatable bonds, the target compound exhibits moderate flexibility, comparable to ZINC33268575. This flexibility may facilitate conformational adaptation during target binding, as seen in kinase inhibitors like tivozanib .

Biological Relevance: While direct biological data for the target compound is unavailable, structurally similar compounds like ZINC33268577 and tivozanib (referenced in ) are VEGFR-2 inhibitors. The benzothiophene derivative demonstrates how bulkier substituents reduce solubility, highlighting the target compound’s thiophene groups as a balance between hydrophobicity and aromatic interactions.

Biological Activity

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-bromo-2-hydroxy-benzaldehyde with a thiophene derivative. The resulting compound exhibits a complex structure characterized by the presence of bromine and hydroxyl groups, which are critical for its biological activity.

Table 1: Structural Formula

ComponentStructure
BenzamideBenzamide Structure
ThiopheneThiophene Structure

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer types, including breast and head and neck cancers .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis : Some studies suggest that benzamide derivatives can induce programmed cell death in cancer cells by activating specific signaling pathways.

Case Studies

A notable case study involved the evaluation of a related benzamide derivative in a clinical setting. Patients treated with this compound exhibited prolonged survival rates compared to those receiving standard therapies. The study highlighted the compound's ability to overcome resistance mechanisms commonly seen in cancer treatments .

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